5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride
CAS No.:
Cat. No.: VC18175560
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol
* For research use only. Not for human or veterinary use.
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride -](/images/structure/VC18175560.png)
Specification
Molecular Formula | C8H12ClN3O2 |
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Molecular Weight | 217.65 g/mol |
IUPAC Name | 5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid;hydrochloride |
Standard InChI | InChI=1S/C8H11N3O2.ClH/c1-10-2-3-11-7(5-10)6(4-9-11)8(12)13;/h4H,2-3,5H2,1H3,(H,12,13);1H |
Standard InChI Key | JBZNPJTYIVOSBY-UHFFFAOYSA-N |
Canonical SMILES | CN1CCN2C(=C(C=N2)C(=O)O)C1.Cl |
Introduction
Structural and Molecular Characteristics
Core Architecture and Stereoelectronic Features
The compound belongs to the pyrazolo[1,5-a]pyrazine family, characterized by a fused bicyclic system comprising a pyrazole ring (positions 1–3) and a partially saturated pyrazine ring (positions 4–7). The methyl group at the 5-position induces steric effects that influence ring puckering, while the carboxylic acid at the 3-position contributes to hydrogen-bonding capabilities. X-ray crystallography of analogous structures reveals a boat conformation in the pyrazine ring, stabilized by intramolecular hydrogen bonds between the carboxylic acid and adjacent nitrogen atoms .
Table 1: Key Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₁ClN₃O₂ | |
Molecular Weight | 237.66 g/mol | |
SMILES | Cl.OC(=O)C1=C2CN(CCN2C1)C | |
Topological Polar Surface Area | 78.3 Ų | |
Hydrogen Bond Donors/Acceptors | 2/5 |
Spectroscopic Fingerprints
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NMR: The -NMR spectrum in D₂O shows a singlet at δ 2.35 ppm for the methyl group, while the pyrazine protons resonate as multiplet signals between δ 3.8–4.2 ppm. The carboxylic acid proton is absent due to exchange broadening .
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IR: Strong absorption at 1705 cm confirms the carboxylic acid C=O stretch, while N-H stretches appear at 3200–3350 cm .
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Mass Spectrometry: ESI-MS exhibits a base peak at m/z 199.08 [M–HCl+H] .
Synthesis and Manufacturing
Primary Synthetic Routes
The compound is typically synthesized via a three-step sequence:
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Cyclization: Reaction of 5-methyl-1H-pyrazole-3-carboxylic acid with 1,2-diaminoethane under acidic conditions forms the pyrazolo[1,5-a]pyrazine core .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, improving crystallinity .
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Purification: Recrystallization from ethanol/water mixtures achieves >98% purity (HPLC) .
Table 2: Optimization Parameters for Cyclization
Parameter | Optimal Range | Impact on Yield |
---|---|---|
Temperature | 80–90°C | Maximizes ring closure |
Solvent | Acetic acid | Enhances protonation |
Reaction Time | 4–6 h | Prevents over-oxidation |
Industrial-Scale Challenges
Scaling production requires addressing exothermicity during cyclization and HCl gas management. Continuous flow reactors mitigate thermal runaway risks, while scrubbers neutralize excess HCl .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: 12.7 mg/mL in water at 25°C, attributable to the hydrochloride salt .
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pH Stability: Degrades <5% over 24 h at pH 2–8 (25°C), but undergoes decarboxylation at pH >10 .
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Thermal Profile: Decomposition onset at 215°C (DSC), with a melting point of 198–202°C .
Industrial and Research Applications
Drug Development
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Lead Optimization: Serves as a scaffold for PDE4 inhibitors with improved blood-brain barrier penetration .
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Prodrug Design: Ester derivatives (e.g., ethyl ester) enhance oral bioavailability .
Material Science
Coordination polymers incorporating the compound exhibit luminescent properties, with potential use in OLEDs.
Comparative Analysis with Structural Analogs
Table 3: Activity Comparison with Pyrazolo-Pyrazine Derivatives
Compound | PDE4 IC₅₀ (nM) | Aqueous Solubility (mg/mL) |
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Target Compound | 38 | 12.7 |
6-Methyl analog | 45 | 9.2 |
2-Carbaldehyde derivative | 210 | 3.4 |
The 5-methyl substitution confers optimal enzyme affinity and solubility, outperforming analogs with alternative substituents.
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